

Application Note: Quantification of N-Desmethyl Ofloxacin as an Impurity in Ofloxacin

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Compound of Interest

Compound Name: *N*-Desmethyl ofloxacin

Cat. No.: B129235

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Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. **N-Desmethyl ofloxacin** is a known process-related impurity and a potential metabolite of ofloxacin.^{[1][2]} Its quantification is a key aspect of quality control in the manufacturing of ofloxacin and its pharmaceutical formulations. This document provides a detailed application note and protocol for the quantification of **N-Desmethyl ofloxacin** in ofloxacin using High-Performance Liquid Chromatography (HPLC).

Analytical Principle

The primary method for the quantification of **N-Desmethyl ofloxacin** is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.^{[1][3]} This technique separates ofloxacin from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The separated compounds are then detected and quantified using a UV detector, typically at a wavelength where both ofloxacin and **N-Desmethyl ofloxacin** exhibit significant absorbance, such as 294 nm.^[3]

Quantitative Data Summary

The following tables summarize the quantitative data and system suitability parameters from a validated HPLC method for the analysis of ofloxacin and its impurities.

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	Concentration-dependent
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.06 μ g/mL[1]
Limit of Quantification (LOQ)	Estimated at a signal-to-noise ratio of 10:1[3]
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	< 2.0
Theoretical Plates	> 2000
Resolution between Ofloxacin and N-Desmethyl Ofloxacin	> 2.0[4]
%RSD for replicate injections	< 2.0%

Experimental Protocol

This protocol describes a representative RP-HPLC method for the quantification of **N-Desmethyl ofloxacin** in ofloxacin. Method optimization and validation are required for specific applications and sample matrices.

1. Materials and Reagents

- Ofloxacin Reference Standard

- **N-Desmethyl Ofloxacin** Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (Milli-Q or equivalent)
- Sample of Ofloxacin API or formulation

2. Equipment

- High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.[\[5\]](#)
- Data acquisition and processing software.
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)

3. Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[5]
Mobile Phase A	20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid[5]
Mobile Phase B	Acetonitrile[5]
Gradient Elution	Time (min)
0	
15	
25	
30	
35	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	294 nm[3]
Injection Volume	20 µL[3]
Diluent	Mobile Phase A and Acetonitrile (70:30 v/v)[5]

4. Preparation of Solutions

- Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 20 mM solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
- Standard Stock Solution (Ofloxacin and **N-Desmethyl Ofloxacin**): Accurately weigh and dissolve appropriate amounts of ofloxacin and **N-Desmethyl ofloxacin** reference standards in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL of ofloxacin and 1 µg/mL of **N-Desmethyl ofloxacin**).

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations covering the expected range of the impurity in the sample.
- Sample Solution: Accurately weigh a quantity of the ofloxacin sample, dissolve it in the diluent, and dilute to a known concentration (e.g., 1000 µg/mL).

5. System Suitability

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure the system is clean.
- Inject the working standard solution containing both ofloxacin and **N-Desmethyl ofloxacin** at least five times.
- Verify that the system suitability parameters (tailing factor, theoretical plates, resolution, and %RSD of peak areas and retention times) meet the acceptance criteria outlined in Table 2.

6. Analysis

- Inject the prepared sample solution into the HPLC system.
- Record the chromatogram and identify the peaks corresponding to ofloxacin and **N-Desmethyl ofloxacin** based on their retention times compared to the standard.
- Calculate the amount of **N-Desmethyl ofloxacin** in the sample using the peak area response and the concentration of the standard.

7. Calculation

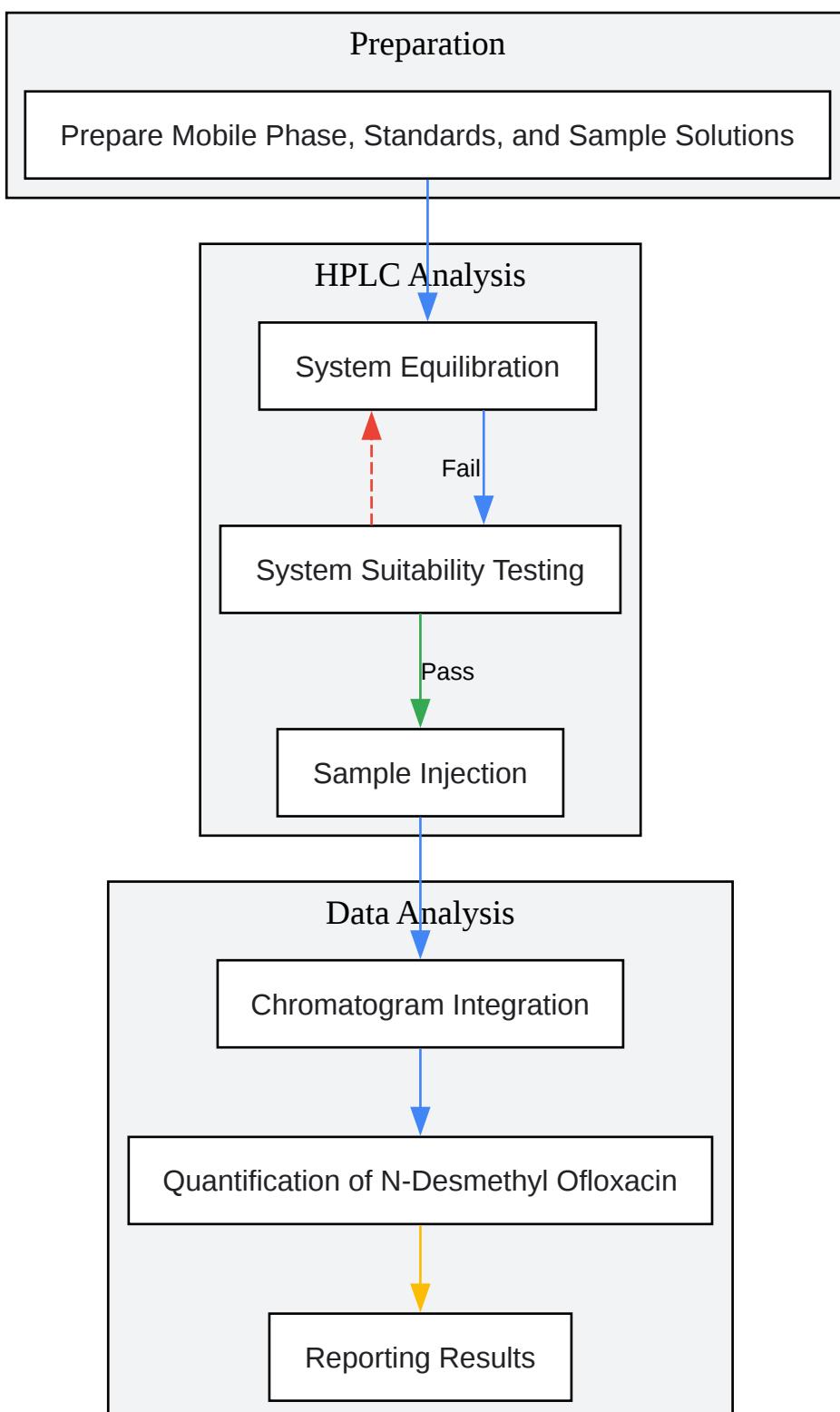
The percentage of **N-Desmethyl ofloxacin** impurity can be calculated using the following formula:

Where:

- Area_impurity = Peak area of **N-Desmethyl ofloxacin** in the sample chromatogram

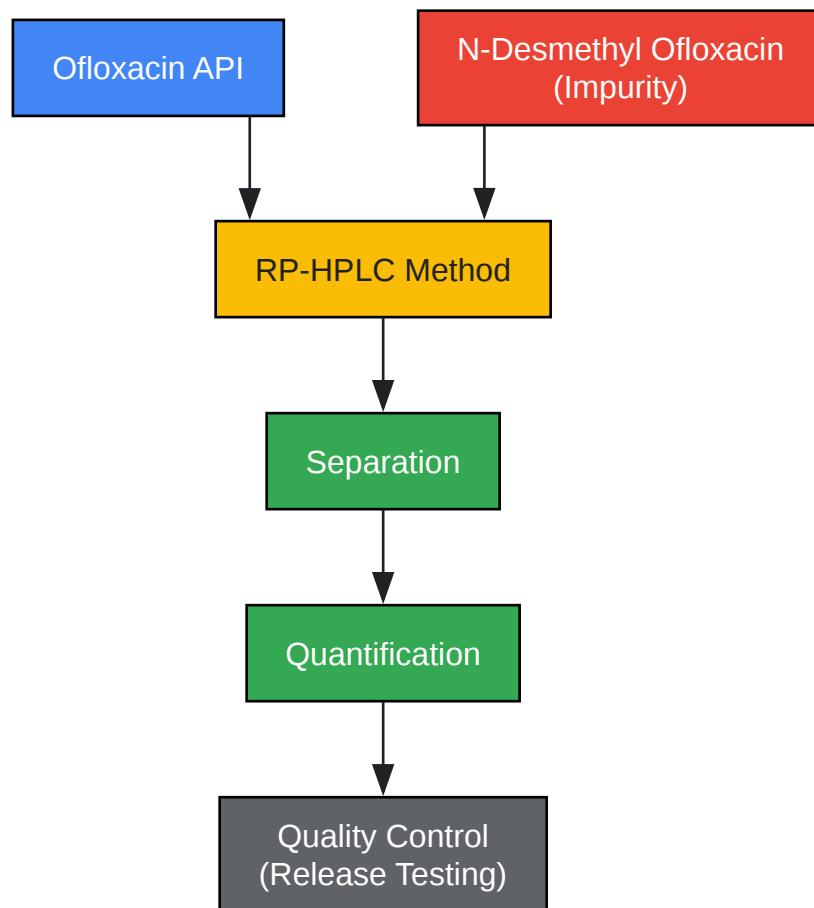
- Area_standard = Peak area of **N-Desmethyl ofloxacin** in the standard chromatogram
- Conc_standard = Concentration of **N-Desmethyl ofloxacin** in the standard solution
- Conc_sample = Concentration of ofloxacin in the sample solution

Visualizations



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Caption: Experimental Workflow for Quantification of **N-Desmethyl Ofloxacin**.



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Caption: Logical Relationship in Impurity Analysis.

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